(4-Bromophenyl)(phenyl)methanamin

Übersicht

Beschreibung

(4-Bromophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12BrN. It is a synthetic intermediate used in various chemical reactions and has applications in the synthesis of δ-opioid receptor ligands and antifungal agents . The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanamine group.

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)(phenyl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for receptor studies.

Medicine: Explored for its antifungal properties and potential therapeutic applications.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

Target of Action

(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate . It has been used in the synthesis of δ-opioid receptor ligands and antifungal agents . The primary targets of this compound are therefore the δ-opioid receptors, which play a crucial role in pain perception, and various fungal cells, which are the targets of antifungal agents.

Biochemische Analyse

Biochemical Properties

(4-Bromophenyl)(phenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of selective opioid delta receptor ligands . It interacts with enzymes and proteins involved in these pathways. For instance, it has been used in the asymmetric synthesis of diarylmethylamines, which are crucial for the preparation of selective opioid delta receptor ligands . The nature of these interactions involves the binding of (4-Bromophenyl)(phenyl)methanamine to specific enzymes, facilitating the synthesis of target compounds.

Cellular Effects

The effects of (4-Bromophenyl)(phenyl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antifungal agents, (4-Bromophenyl)(phenyl)methanamine affects the expression of genes involved in fungal cell wall synthesis . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.

Molecular Mechanism

At the molecular level, (4-Bromophenyl)(phenyl)methanamine exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of selective opioid delta receptor ligands, where it binds to specific enzymes, facilitating the formation of the desired product . Additionally, (4-Bromophenyl)(phenyl)methanamine can inhibit or activate enzymes involved in gene expression, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromophenyl)(phenyl)methanamine change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Bromophenyl)(phenyl)methanamine remains stable under specific conditions, with a stability of up to four years when stored at -20°C . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of (4-Bromophenyl)(phenyl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the synthesis of selective opioid delta receptor ligands. At higher doses, (4-Bromophenyl)(phenyl)methanamine can exhibit toxic or adverse effects, impacting the overall health of the animal models . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

(4-Bromophenyl)(phenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It plays a role in the synthesis of selective opioid delta receptor ligands and antifungal agents, where it interacts with enzymes involved in these pathways . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cells.

Transport and Distribution

The transport and distribution of (4-Bromophenyl)(phenyl)methanamine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of (4-Bromophenyl)(phenyl)methanamine can impact its efficacy and function, influencing its overall biochemical properties.

Subcellular Localization

(4-Bromophenyl)(phenyl)methanamine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions, as it ensures that (4-Bromophenyl)(phenyl)methanamine interacts with the appropriate biomolecules to exert its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(phenyl)methanamine typically involves the reaction of 4-bromobenzaldehyde with aniline in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: Industrial production of (4-Bromophenyl)(phenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Bromophenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions for substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

(4-Bromophenyl)methanamine: Shares the bromophenyl group but lacks the additional phenyl ring.

(4-Bromophenyl)(phenyl)methanone: Contains a carbonyl group instead of the methanamine group.

Uniqueness: (4-Bromophenyl)(phenyl)methanamine is unique due to its dual phenyl and bromophenyl groups, which confer specific chemical properties and reactivity. Its ability to act as a synthetic intermediate and ligand for δ-opioid receptors sets it apart from other similar compounds.

Biologische Aktivität

(4-Bromophenyl)(phenyl)methanamine, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of the compound's biological properties, including its antioxidant, anticancer, and antibacterial activities.

Chemical Structure and Properties

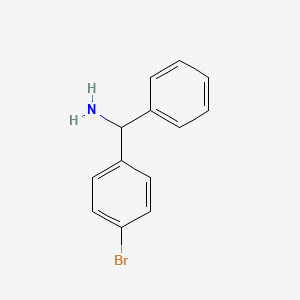

The chemical structure of (4-Bromophenyl)(phenyl)methanamine can be represented as follows:

This compound features a bromophenyl group, which is known to enhance biological activity due to the electron-withdrawing nature of the bromine atom. The presence of the amine functional group is also crucial for its interaction with biological targets.

Antioxidant Activity

Research has demonstrated that (4-Bromophenyl)(phenyl)methanamine exhibits notable antioxidant properties. A study utilizing the DPPH radical scavenging method indicated that derivatives of this compound showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid. The results are summarized in Table 1.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| (4-Bromophenyl)(phenyl)methanamine | 79.62 | 1.37 times higher |

| Ascorbic Acid | 58.2 | - |

These findings suggest that the compound can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of (4-Bromophenyl)(phenyl)methanamine has been evaluated against various cancer cell lines. In vitro studies using MTT assays revealed that this compound exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The cytotoxic effects were more pronounced in the U-87 cell line, indicating a selective action against certain cancer types.

Case Study: Glioblastoma U-87

In a controlled study, various concentrations of (4-Bromophenyl)(phenyl)methanamine were tested against U-87 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 70 |

| 25 | 50 |

| 50 | 30 |

These results underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Antibacterial Activity

The antibacterial properties of (4-Bromophenyl)(phenyl)methanamine have also been explored. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound was tested against several strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) at 10 µg/mL | Zone of Inhibition (mm) at 20 µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 22 |

| Klebsiella pneumoniae | 10 | 20 |

The compound demonstrated a significant zone of inhibition, particularly at higher concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGXLVXNFZFUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-17-5 | |

| Record name | 55095-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.